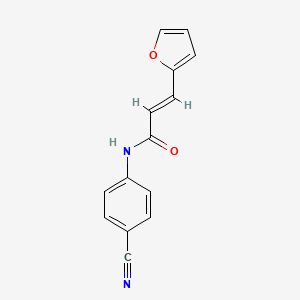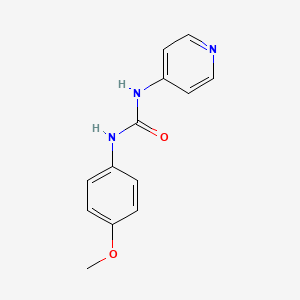
N-(4-methoxyphenyl)-N'-pyridin-4-ylurea
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N'-pyridin-4-ylurea, also known as MPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPN is a synthetic molecule that belongs to the class of urea-based compounds and has been found to possess various biological activities.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-N'-pyridin-4-ylurea has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer, anti-inflammatory, and antiviral properties. N-(4-methoxyphenyl)-N'-pyridin-4-ylurea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(4-methoxyphenyl)-N'-pyridin-4-ylurea has been shown to have antiviral activity against various viruses, including HIV and herpes simplex virus.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-N'-pyridin-4-ylurea is not fully understood. However, it has been proposed that N-(4-methoxyphenyl)-N'-pyridin-4-ylurea exerts its biological activities by inhibiting various enzymes and signaling pathways. N-(4-methoxyphenyl)-N'-pyridin-4-ylurea has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. It has also been found to inhibit the activity of protein kinase C, which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-pyridin-4-ylurea has been found to have various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. N-(4-methoxyphenyl)-N'-pyridin-4-ylurea has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. N-(4-methoxyphenyl)-N'-pyridin-4-ylurea has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the replication of viruses by interfering with viral entry and replication.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-N'-pyridin-4-ylurea has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities with high purity. N-(4-methoxyphenyl)-N'-pyridin-4-ylurea has been extensively studied for its biological activities, making it a well-characterized compound. However, N-(4-methoxyphenyl)-N'-pyridin-4-ylurea also has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous systems. N-(4-methoxyphenyl)-N'-pyridin-4-ylurea has also been found to have low bioavailability, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on N-(4-methoxyphenyl)-N'-pyridin-4-ylurea. One direction is to study the molecular mechanisms underlying the biological activities of N-(4-methoxyphenyl)-N'-pyridin-4-ylurea. Another direction is to investigate the potential therapeutic applications of N-(4-methoxyphenyl)-N'-pyridin-4-ylurea in various diseases, including cancer, inflammation, and viral infections. The development of new formulations and delivery methods for N-(4-methoxyphenyl)-N'-pyridin-4-ylurea could also improve its bioavailability and therapeutic efficacy. Overall, the research on N-(4-methoxyphenyl)-N'-pyridin-4-ylurea has the potential to lead to the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-pyridin-4-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-18-12-4-2-10(3-5-12)15-13(17)16-11-6-8-14-9-7-11/h2-9H,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKGCTGEAFOLOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N'-pyridin-4-ylurea | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

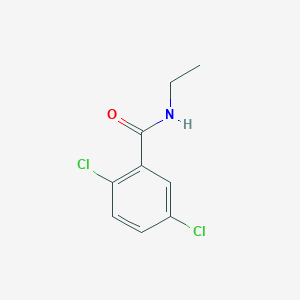
![N-[4-[1-[3,5-bis(trifluoromethyl)phenyl]ethylcarbamothioylamino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7590870.png)
![4-[4-(2-Hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B7590874.png)
![(2R)-3-hydroxy-2-[(2-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7590883.png)
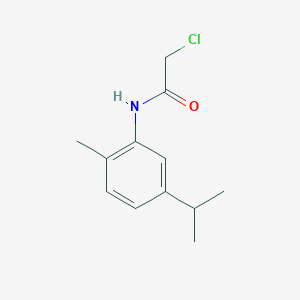
![3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid](/img/structure/B7590896.png)
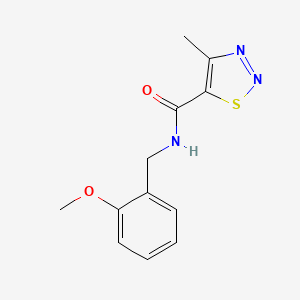
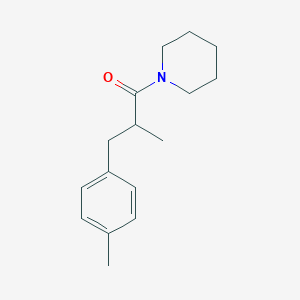
![2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid](/img/structure/B7590911.png)
![3-benzyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B7590914.png)
![rac-tert-butyl N-[(3R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidin-3-yl]carbamate](/img/structure/B7590922.png)
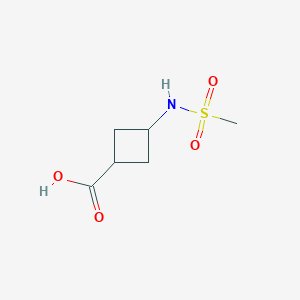
![3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline](/img/structure/B7590930.png)
